REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=C.[C:6]([O-:11])(=O)[C:7]([CH3:9])=[CH2:8].[OH:12][CH2:13][CH:14]([CH2:16][OH:17])O>>[CH2:1]1[O:5][CH2:2]1.[CH2:6]1[O:11][CH:7]1[CH3:8].[CH2:1]([C:14]([CH2:13][OH:12])([CH2:16][OH:17])[CH2:6][CH3:7])[OH:4].[CH2:1]([C:7]([CH2:6][OH:11])([CH2:8][OH:12])[CH3:9])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As a compound having at least one addition polymerizable ethylenically unsaturated group
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=C.[C:6]([O-:11])(=O)[C:7]([CH3:9])=[CH2:8].[OH:12][CH2:13][CH:14]([CH2:16][OH:17])O>>[CH2:1]1[O:5][CH2:2]1.[CH2:6]1[O:11][CH:7]1[CH3:8].[CH2:1]([C:14]([CH2:13][OH:12])([CH2:16][OH:17])[CH2:6][CH3:7])[OH:4].[CH2:1]([C:7]([CH2:6][OH:11])([CH2:8][OH:12])[CH3:9])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As a compound having at least one addition polymerizable ethylenically unsaturated group
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=C.[C:6]([O-:11])(=O)[C:7]([CH3:9])=[CH2:8].[OH:12][CH2:13][CH:14]([CH2:16][OH:17])O>>[CH2:1]1[O:5][CH2:2]1.[CH2:6]1[O:11][CH:7]1[CH3:8].[CH2:1]([C:14]([CH2:13][OH:12])([CH2:16][OH:17])[CH2:6][CH3:7])[OH:4].[CH2:1]([C:7]([CH2:6][OH:11])([CH2:8][OH:12])[CH3:9])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As a compound having at least one addition polymerizable ethylenically unsaturated group
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=C.[C:6]([O-:11])(=O)[C:7]([CH3:9])=[CH2:8].[OH:12][CH2:13][CH:14]([CH2:16][OH:17])O>>[CH2:1]1[O:5][CH2:2]1.[CH2:6]1[O:11][CH:7]1[CH3:8].[CH2:1]([C:14]([CH2:13][OH:12])([CH2:16][OH:17])[CH2:6][CH3:7])[OH:4].[CH2:1]([C:7]([CH2:6][OH:11])([CH2:8][OH:12])[CH3:9])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As a compound having at least one addition polymerizable ethylenically unsaturated group
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |